molecular formula C21H22N2O3 B7756665 2-amino-4-(2-cyclohexylethyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-4-(2-cyclohexylethyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B7756665
M. Wt: 350.4 g/mol
InChI Key: RWLJMISHWCKATP-UHFFFAOYSA-N
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Description

2-Amino-4-(2-cyclohexylethyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a pyrano[3,2-c]chromene derivative characterized by a bulky aliphatic substituent (2-cyclohexylethyl) at position 4 of the chromene scaffold. The structural uniqueness of this compound lies in its cyclohexylethyl group, which distinguishes it from aryl-substituted analogs and may influence its physicochemical and biological behavior.

Properties

IUPAC Name

2-amino-4-(2-cyclohexylethyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c22-12-16-14(11-10-13-6-2-1-3-7-13)18-19(26-20(16)23)15-8-4-5-9-17(15)25-21(18)24/h4-5,8-9,13-14H,1-3,6-7,10-11,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLJMISHWCKATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

The most widely documented method for synthesizing 2-amino-4-(2-cyclohexylethyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves a one-pot multi-component reaction (MCR). This approach utilizes 2,4-dihydroxybenzaldehyde , malononitrile , and cyclohexyl ethyl ketone as primary reactants, with piperidine serving as a base catalyst in ethanol under reflux conditions. The reaction proceeds via a tandem Knoevenagel-Michael-cyclization sequence, culminating in the formation of the pyrano[3,2-c]chromene scaffold.

Critical Parameters:

  • Molar Ratios: A 1:1:1 stoichiometry of aldehyde, malononitrile, and ketone ensures optimal yield.

  • Catalyst Loading: Piperidine (10 mol%) is sufficient to drive the reaction to completion within 4–6 hours.

  • Solvent System: Ethanol is preferred for its ability to solubilize reactants while facilitating easy product isolation.

The reaction achieves yields of 78–85% under standardized conditions, with purity confirmed via HPLC and NMR spectroscopy.

Industrial Scaling and Green Chemistry

Industrial production of this compound employs continuous flow reactors to enhance reproducibility and safety. A representative protocol involves:

  • Reactant Feed: Precise dosing of reagents into a tubular reactor at 80°C.

  • Residence Time: 30 minutes, significantly shorter than batch processes.

  • Green Solvents: Substitution of ethanol with cyclopentyl methyl ether (CPME) reduces environmental impact.

Table 1: Comparative Performance of Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Yield (%)8288
Reaction Time (h)60.5
Solvent Waste (L/kg)124

Flow systems also enable real-time monitoring via inline FTIR, minimizing byproduct formation.

Catalytic Cyclization Approach

Mechanistic Pathway

The reaction mechanism involves catalyst isomerization and proton-transfer steps (Scheme 1):

  • Catalyst Activation: TB-4e isomerizes into an inner salt (I ), deprotonating 4-hydroxycoumarin to form intermediate A .

  • Michael Addition: Intermediate A undergoes 1,4-conjugate addition to arylmethylenemalononitrile, generating enolate B .

  • Cyclization: Intramolecular attack by the phenolic oxygen yields the pyrano[3,2-c]chromene core.

This pathway is supported by DFT calculations, which highlight the role of PbCl₂ in stabilizing transition states.

Comparative Analysis of Synthetic Methods

Table 2: Methodological Comparison

MethodReagentsCatalystYield (%)Scalability
Multi-Component MCR2,4-Dihydroxybenzaldehyde, Malononitrile, Cyclohexyl Ethyl KetonePiperidine78–85High
Catalytic CyclizationIsatin, 2-(2-Iodophenyl)acetonitrile, 4-HydroxycoumarinTB-4e/PbCl₂85–90Moderate

Key Insights:

  • The MCR method is superior for large-scale production due to shorter reaction times and simpler workup.

  • Catalytic cyclization offers higher yields for structurally complex derivatives but requires stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-cyclohexylethyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-4-(2-cyclohexylethyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(2-cyclohexylethyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with various molecular targets:

    Molecular Targets: Tyrosine kinase receptors, bacterial cell walls.

    Pathways Involved: Inhibition of tyrosine kinase receptors leads to the suppression of cancer cell proliferation. .

Comparison with Similar Compounds

Pyrano[3,2-c]chromene-3-carbonitrile derivatives share a common core structure but differ in substituents at position 4. These variations significantly impact their synthesis, physical properties, and biological activities. Below is a detailed comparison:

Key Observations :

  • Aliphatic vs.
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) improve solubility, while nitro groups (electron-withdrawing) enhance intermolecular interactions, leading to higher melting points .
Physical Properties
Substituent at Position 4 Melting Point (°C) IR Absorption (cm⁻¹, C≡N) Solubility Profile
2-Cyclohexylethyl (Target) Not reported ~2190–2203 (inferred) High in DMF, low in H₂O
Phenyl 256–258 2201 Moderate in ethanol
3-Nitrophenyl 262–265 2193 Low in polar solvents
4-Chlorophenyl 270–273 2201 Soluble in DMSO
1-Naphthyl 292–295 2202 Poor in aqueous media

Key Observations :

  • Melting Points : Aromatic derivatives with nitro or hydroxyl groups exhibit higher melting points due to strong hydrogen bonding and π-π stacking .
  • Solubility : Aliphatic substituents (e.g., cyclohexylethyl) likely improve solubility in organic solvents compared to halogenated or nitro-substituted analogs .

Key Observations :

  • DNA Interaction : Hydroxyl and methoxy groups enhance DNA binding via polar interactions, while bulky substituents (e.g., naphthyl) may sterically hinder intercalation .
  • Antiviral Activity : The 1-naphthyl derivative’s planar structure facilitates interaction with HIV reverse transcriptase .
  • Anticancer Potential: AMPC’s heteroaromatic substituent enables specific protein inhibition, suggesting substituent-driven target selectivity .
Structural and Spectroscopic Comparison
  • NMR Shifts :
    • Cyanide (C≡N) : Resonances at ~δ 103–113 ppm in $ ^{13}\text{C} $ NMR across derivatives .
    • Aromatic Protons : Substituents like nitro or chloro cause deshielding (δ 7.8–8.1 ppm in $ ^1\text{H} $ NMR) .
  • Crystal Packing : Aryl-substituted derivatives exhibit π-π stacking (e.g., phenyl rings perpendicular to chromene core), while aliphatic substituents may adopt flexible conformations .

Biological Activity

The compound 2-amino-4-(2-cyclohexylethyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a member of the pyranochromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structure and Composition

The molecular formula of this compound is C21H22N2O3C_{21}H_{22}N_2O_3. The compound features a chromene backbone with an amino group and a cyclohexylethyl substituent that contribute to its unique biological properties.

Synthesis

The synthesis typically involves a multi-component reaction that combines 2,4-dihydroxybenzaldehyde, malononitrile, and cyclohexyl ethyl ketone in the presence of a catalyst like piperidine under reflux conditions in ethanol. This method yields the desired product efficiently and can be scaled up using continuous flow reactors for industrial applications .

Antimicrobial Activity

Research indicates that compounds within the pyranochromene class exhibit significant antibacterial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Antioxidant Properties

This compound also exhibits notable antioxidant activity . It scavenges free radicals and reduces oxidative stress in cells. This property is crucial for therapeutic applications in diseases where oxidative damage is a contributing factor .

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : It can alter the permeability of bacterial membranes, leading to cell lysis.

These actions are supported by structure-activity relationship studies that correlate specific structural features with biological efficacy .

Similar Compounds

A comparison with related compounds provides insights into the unique biological profile of this compound:

Compound NameBiological ActivityUnique Features
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrileAntibacterialHydroxy group enhances solubility
2-amino-4-(3-nitrophenyl)-6,6,8,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrileAntioxidantNitro group increases reactivity

The cyclohexylethyl substituent in our compound contributes to its enhanced steric properties and biological activity compared to others in the series .

Clinical Applications

Recent studies have explored the potential of this compound in treating infections caused by resistant bacterial strains. In one study, it was administered to mice infected with MRSA (Methicillin-resistant Staphylococcus aureus), resulting in a significant reduction in bacterial load compared to control groups .

Future Research Directions

Further research is warranted to explore:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Toxicology Studies : Evaluating safety profiles for potential therapeutic use.
  • Mechanistic Studies : Detailed investigations into how structural modifications affect biological activity.

Q & A

Q. SAR Optimization Workflow :

High-Throughput Screening : Test derivatives against a panel of cancer cell lines (e.g., MDA-MB-231, HepG2) .

Docking Studies : Use AutoDock Vina to predict binding to targets like HIV reverse transcriptase or acetylcholinesterase .

Toxicity Mitigation : Introduce polar groups (e.g., –OH) to reduce hepatotoxicity while retaining activity .

Basic Question: What are the best practices for resolving synthetic byproducts in pyrano[3,2-c]chromene preparations?

Methodological Answer:
Common byproducts include dimerized coumarins or unreacted malononitrile. Mitigation strategies:

  • Chromatography : Use silica gel (ethyl acetate/hexane, 3:7) for small-scale purification .
  • Centrifugation : Effective for catalyst removal (e.g., Basu-proline MOF) .
  • Recrystallization : DMF/water mixtures yield >90% purity by precipitating the product .

Advanced Question: How can computational methods (e.g., DFT, MD) predict the stability and reactivity of the cyclohexylethyl-substituted derivative under physiological conditions?

Methodological Answer:

  • DFT Calculations :
    • Reactivity : Compute Fukui indices to identify nucleophilic (C-4) and electrophilic (C-3) sites .
    • Tautomer Stability : Compare enol-keto equilibria using Gibbs free energy (ΔG) at B3LYP/6-31G* level .
  • Molecular Dynamics (MD) :
    • Solubility : Simulate in water/ethanol (70:30) to assess aggregation tendencies .
    • Membrane Permeation : Use CHARMM-GUI to model diffusion across lipid bilayers .

Basic Question: What crystallization solvents and conditions are optimal for X-ray diffraction studies of this compound?

Methodological Answer:

  • Solvent Selection : Ethanol/DMF (1:1) promotes slow evaporation, yielding crystals suitable for XRD .
  • Temperature : 25°C (room temp) minimizes thermal motion artifacts .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with Bruker SMART CCD detectors. Refinement via SHELXL-2018 achieves R-factors < 0.05 .

Advanced Question: How can contradictory bioactivity data (e.g., anti-HIV vs. cytotoxicity) be reconciled in pyrano[3,2-c]chromene derivatives?

Methodological Answer:
Contradictions often stem from off-target effects. Strategies:

Selective Functionalization : Introduce –CF3 or –OCH3 to enhance HIV RT inhibition while reducing ROS-mediated cytotoxicity .

Dose-Response Profiling : Use Hill slopes to differentiate specific (steep slope) vs. non-specific (shallow slope) activity .

Metabolite Tracking : LC-MS/MS to identify hepatotoxic metabolites (e.g., quinone intermediates) .

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